N-(5-Chloro-1,6-dihydroxy-4-oxohex-2-en-2-yl)urea
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Overview
Description
N-(5-Chloro-1,6-dihydroxy-4-oxohex-2-en-2-yl)urea is a chemical compound with the molecular formula C7H11ClN2O4 It is characterized by the presence of a chloro group, two hydroxyl groups, and a urea moiety attached to a hex-2-en-2-yl backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-Chloro-1,6-dihydroxy-4-oxohex-2-en-2-yl)urea typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 5-chloro-1,6-dihydroxy-4-oxohex-2-ene with urea in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as methanol or ethanol, and the temperature is maintained between 50-70°C to ensure optimal yield.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to enhance efficiency and scalability. The use of automated systems allows for precise control of reaction parameters, leading to consistent product quality. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-(5-Chloro-1,6-dihydroxy-4-oxohex-2-en-2-yl)urea undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohol derivatives.
Substitution: The chloro group can be substituted with other functional groups such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like ammonia (NH3) or thiols (RSH) are employed under basic conditions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted urea derivatives.
Scientific Research Applications
N-(5-Chloro-1,6-dihydroxy-4-oxohex-2-en-2-yl)urea has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(5-Chloro-1,6-dihydroxy-4-oxohex-2-en-2-yl)urea involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or interfere with cellular pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
2,5-Dichloro-4-oxohex-2-enedioic acid: Shares structural similarities but differs in functional groups.
5-Chloro-1,6-dihydroxy-4-oxohex-2-ene: A precursor in the synthesis of N-(5-Chloro-1,6-dihydroxy-4-oxohex-2-en-2-yl)urea.
Uniqueness
This compound is unique due to its combination of chloro, hydroxyl, and urea functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry.
Properties
CAS No. |
629649-08-7 |
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Molecular Formula |
C7H11ClN2O4 |
Molecular Weight |
222.62 g/mol |
IUPAC Name |
(5-chloro-1,6-dihydroxy-4-oxohex-2-en-2-yl)urea |
InChI |
InChI=1S/C7H11ClN2O4/c8-5(3-12)6(13)1-4(2-11)10-7(9)14/h1,5,11-12H,2-3H2,(H3,9,10,14) |
InChI Key |
UVOGESIMUSAMMB-UHFFFAOYSA-N |
Canonical SMILES |
C(C(C(=O)C=C(CO)NC(=O)N)Cl)O |
Origin of Product |
United States |
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